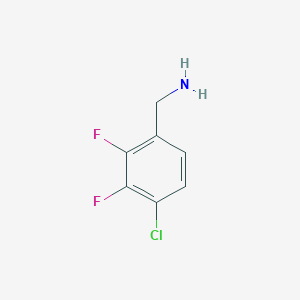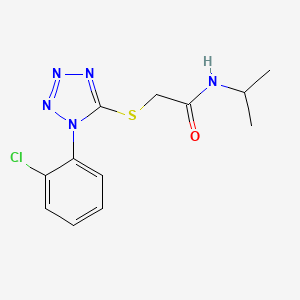
2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This would involve a detailed description of how the compound can be synthesized from starting materials, including the specific reactions, reagents, and conditions used .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including the reaction conditions and the products formed .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique
Structural Characterization and Molecular Interactions
Research on compounds with structural similarities, such as different acetamide derivatives, has focused on their crystallographic analysis to understand the intermolecular interactions and structural conformations. For instance, studies on N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have revealed their V-shaped molecular structures and 3-D arrays generated through various hydrogen bonds and π interactions (Boechat et al., 2011). Such insights are crucial for designing compounds with specific molecular recognition capabilities.
Antimicrobial Activity
Compounds with structural features similar to "2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide" have been evaluated for their antimicrobial properties. For example, novel armed thiophene derivatives have demonstrated potential antimicrobial activities, highlighting the significance of substituent effects on bioactivity (Mabkhot et al., 2016). These findings suggest that similar compounds could be explored for developing new antimicrobial agents.
Synthesis and Characterization of Analogues
The synthesis of analogues and derivatives based on the core structure of compounds like "2-((1-(2-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-isopropylacetamide" is a significant area of research. Studies involve synthesizing various derivatives to explore their chemical properties and potential biological activities. For example, research on synthesizing imidazole derivatives and their antimicrobial activities provides a methodological framework that could be applied to similar compounds (Salman et al., 2015).
Luminescence Sensing and Environmental Applications
Some studies have focused on the development of metal-organic frameworks (MOFs) with thiophene-based ligands for luminescence sensing and environmental pollutant removal (Zhao et al., 2017). This research indicates the potential of structurally related compounds in sensing applications and highlights the broader utility of such molecules in environmental science.
Antiviral and Antioxidant Activities
Research on derivatives with similar structures has also explored their antiviral and antioxidant activities. For instance, 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and showed some anti-tobacco mosaic virus activity (Chen et al., 2010). Additionally, thiazole analogues possessing urea, thiourea, and selenourea functionality were evaluated for their antioxidant activity, demonstrating the potential for developing compounds with significant biological effects (Reddy et al., 2015).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of tetrazoles, which are known for their diverse pharmacological effects
Mode of Action
Tetrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, and antimalarial activities . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the known activities of tetrazole derivatives, it is possible that the compound affects pathways related to inflammation, viral replication, and malaria pathogenesis
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be lipid-soluble, which could impact its bioavailability
Result of Action
Given the known activities of tetrazole derivatives, it is possible that the compound has antiviral, anti-inflammatory, and antimalarial effects
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5OS/c1-8(2)14-11(19)7-20-12-15-16-17-18(12)10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBWXDQBMQUBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-1,2,4-triazole](/img/structure/B2354798.png)

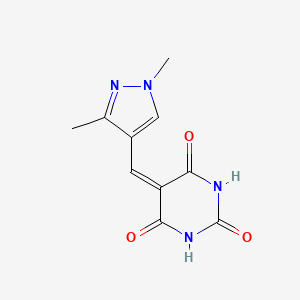
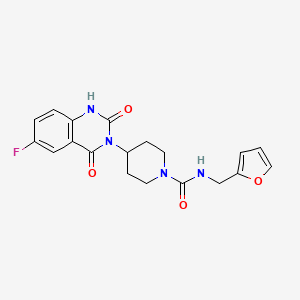
![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)

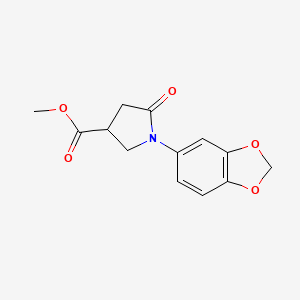
![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)
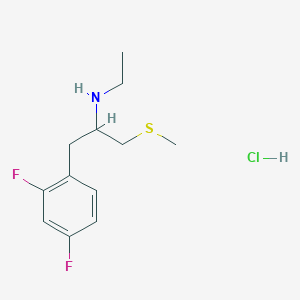
![3-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2354815.png)
